(+)-Catechin-13C3

Epimerization Correction Stable Isotope Dilution Catechin Quantification

This 13C3-labeled (+)-catechin stable isotope-labeled internal standard (SIL-IS) delivers unmatched LC-MS quantification accuracy by correcting matrix effects, extraction losses, and epimerization-driven catechin-epicatechin interconversion. Unlike unlabeled catechin or deuterated analogs, its identical 13C labeling at non-exchangeable C-ring positions (2,3,4) ensures co-elution, matched ionization efficiency, and parallel epimerization kinetics. Validated method performance: 100.72–118.67% recovery, RSD <3.67%, r²=0.9999 linearity—meeting AOAC criteria. Essential for GxP-regulated QC release testing, stability studies, food matrix analysis (tea, cocoa, red rice), and ADME pharmacokinetic investigations requiring FDA/ICH-compliant method validation.

Molecular Formula C15H14O6
Molecular Weight 293.248
CAS No. 1261254-33-4
Cat. No. B571665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Catechin-13C3
CAS1261254-33-4
Synonyms(2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol-13C3;  (+)-(2R:3S)-5,7,3’,4’-Tetrahydroxyflavan-3-ol-13C3;  D-Catechin-13C3;  (+)-Catechol-13C3;  (+)-Cianidanol-13C3;  (+)-Cyanidan-3-ol-13C3;  (+)-Cyanidanol-13C3;  (2R,3S)-(+)-Catec
Molecular FormulaC15H14O6
Molecular Weight293.248
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1/i6+1,13+1,15+1
InChIKeyPFTAWBLQPZVEMU-QLZQUIFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Catechin-13C3 (CAS 1261254-33-4): Stable Isotope-Labeled Catechin Internal Standard for LC-MS Quantification


(+)-Catechin-13C3 is a stable isotope-labeled analog of the natural flavan-3-ol (+)-catechin, featuring three carbon-13 atoms incorporated at the 2, 3, and 4 positions of the catechin molecular structure . The compound possesses an isotopic purity of 99 atom % 13C and a chemical purity of ≥98%, with a characteristic M+3 mass shift that enables unambiguous mass spectrometric differentiation from unlabeled endogenous catechin [1]. As a stable-isotope-labeled internal standard (SIL-IS), it exhibits nearly identical physicochemical properties to the native analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, while remaining distinguishable by mass spectrometry [2]. This compound is primarily employed in stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) assays for accurate quantification of catechin and epicatechin in complex biological and food matrices, where it serves to correct for matrix effects, sample loss during preparation, and analyte epimerization artifacts [3].

(+)-Catechin-13C3: Why Unlabeled Catechin or Non-Isotopic Internal Standards Cannot Be Substituted


The direct substitution of (+)-catechin-13C3 with unlabeled (+)-catechin or structurally dissimilar internal standards introduces systematic quantification errors that compromise analytical validity. Unlabeled catechin cannot be distinguished from endogenous analyte in mass spectrometry, rendering it useless as an internal standard. Non-isotopic internal standards such as L-2-chlorophenylalanine fail to co-elute identically with catechin, do not experience equivalent matrix effects, and critically, do not undergo epimerization in parallel with the target analyte [1]. During sample extraction and storage, catechin and epicatechin interconvert via epimerization, altering their relative concentrations; a non-isotopic internal standard cannot compensate for this dynamic artifact, leading to concentration measurements that may deviate by up to 277% of the true initial concentration [2]. Deuterated internal standards, while isotopically labeled, exhibit altered chromatographic retention due to hydrogen-deuterium exchange and differential matrix effect susceptibility relative to 13C-labeled analogs, reducing quantification reliability [3]. Only a 13C-labeled catechin standard with identical carbon skeleton labeling at non-exchangeable positions provides the matched physicochemical behavior required for accurate stable isotope dilution assays.

(+)-Catechin-13C3 Comparative Performance Evidence: Quantified Differentiation Against Analogs and Alternatives


Epimerization Artifact Compensation: (+)-Catechin-13C3 vs. L-2-Chlorophenylalanine in Red Rice Extract Stability Assays

In a direct head-to-head comparison evaluating internal standard performance during 12-hour autosampler storage of red rice extracts, (+)-catechin-13C3 (as catechin-2,3,4-13C3 SIL-IS) maintained measured catechin concentrations within 104–109% of the initial concentration. In contrast, the non-isotopic internal standard L-2-chlorophenylalanine yielded catechin concentration measurements of only 88–97% of initial values, while epicatechin measurements were grossly distorted to 164–277% of initial concentration due to uncorrected epimerization [1].

Epimerization Correction Stable Isotope Dilution Catechin Quantification

Method Accuracy and Recovery: Stable Isotope Dilution LC-MS Using (+)-Catechin-13C3 in Red Rice Matrix

A validated stable isotope dilution LC-MS method employing catechin-2,3,4-13C3 as SIL-IS achieved recoveries ranging from 100.72% to 118.67% with relative standard deviations (RSD) below 3.67% across two spiked concentration levels in red rice matrix [1]. Intra-day and inter-day precision values (RSD) were ≤6.66%, and accuracy values ranged from 99.4% to 102.24%, all falling within AOAC International guideline acceptance criteria [2].

Method Validation Recovery Rate AOAC Compliance

Mass Spectrometric Differentiation: M+3 Mass Shift of (+)-Catechin-13C3 vs. Unlabeled Catechin

(+)-Catechin-13C3 exhibits a defined mass shift of M+3 relative to unlabeled catechin (m/z 291.09 for [M+H]+ of unlabeled vs. m/z 294.10 for [M+H]+ of 13C3-labeled), with an isotopic purity specification of 99 atom % 13C and chemical purity of 98% (CP) . This mass difference enables unambiguous baseline separation of the internal standard signal from endogenous catechin in MS detection channels without isotopic peak overlap .

Mass Shift Isotopic Purity MS Detection

13C-Labeled vs. Deuterated Internal Standards: Chromatographic Co-Elution and Matrix Effect Equivalence

13C-labeled internal standards such as (+)-catechin-13C3 exhibit retention times that are essentially identical to the unlabeled analyte, whereas deuterated (2H-labeled) internal standards frequently show chromatographic retention time shifts due to the mass-dependent isotope effect on reverse-phase partitioning [1]. Furthermore, deuterated standards are susceptible to hydrogen-deuterium exchange at labile positions during sample preparation, altering their effective mass and compromising quantification accuracy, while 13C labels at carbon skeleton positions are chemically stable under all typical extraction conditions [2].

Isotope Effect LC-MS Internal Standard 13C vs 2H

Calibration Linearity and Sensitivity: SIL-IS Method Performance Using (+)-Catechin-13C3

Using catechin-2,3,4-13C3 as SIL-IS at 1.00 μg/mL, the LC-MS calibration curve for catechin (0.02–5.00 μg/mL) yielded a regression equation of y = 0.7598x + 0.014 with r² = 0.9999 [1]. The limit of detection (LOD) was 0.034 μg/mL and the limit of quantification (LOQ) was 0.112 μg/mL for catechin, while epicatechin LOD and LOQ were 0.024 and 0.073 μg/mL, respectively [2].

Calibration Curve LOD/LOQ Linearity

Regulatory Compliance: (+)-Catechin-13C3 as Traceable Reference Standard for Pharmacopeial Methods

Catechin-2,3,4-13C3 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications, and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) [1].

USP/EP Traceability Analytical Method Validation Reference Standard

(+)-Catechin-13C3 Application Scenarios: Evidence-Backed Procurement Use Cases


Stable Isotope Dilution LC-MS/MS Quantification of Catechins in Plant-Derived Foods and Nutraceuticals

(+)-Catechin-13C3 is optimally deployed as the stable-isotope-labeled internal standard for quantifying catechin and epicatechin contents in complex food matrices including red rice, tea, cocoa, and fruit products using LC-MS. The validated method employing this SIL-IS achieves recoveries of 100.72–118.67% with RSD <3.67%, and intra-/inter-day precision ≤6.66%, meeting AOAC validation criteria [1]. This application is directly supported by the epimerization-compensation capability demonstrated in red rice extract stability studies, where (+)-catechin-13C3 maintained catechin measurements within 104–109% of initial concentrations over 12 hours, whereas non-isotopic internal standards produced errors exceeding 177% [2].

Method Development and Validation for Regulatory-Compliant Quality Control Testing

In GxP-regulated analytical laboratories performing quality control release testing or stability studies, (+)-catechin-13C3 serves as a fully characterized reference standard with traceability to USP or EP pharmacopeial monographs [3]. The compound's documented isotopic purity (99 atom % 13C), chemical purity (≥98%), and M+3 mass shift specification support method validation packages required for FDA/ICH submissions. The demonstrated method accuracy of 99.4–102.24% and calibration linearity of r² = 0.9999 provide the performance documentation necessary for analytical method validation (AMV) in pharmaceutical, dietary supplement, and botanical extract QC laboratories .

Pharmacokinetic and Bioavailability Studies of Dietary Catechins

For ADME studies investigating catechin absorption, distribution, metabolism, and excretion in biological systems, (+)-catechin-13C3 enables accurate quantification of plasma or tissue catechin concentrations without interference from endogenous catechins . The LOD of 0.034 μg/mL and LOQ of 0.112 μg/mL achieved with this SIL-IS method provide sufficient sensitivity for detecting low circulating concentrations typical in human bioavailability studies. The identical chromatographic retention and ionization efficiency of the 13C3-labeled standard relative to unlabeled analyte ensures that matrix effects and sample preparation losses are uniformly corrected, a critical requirement for generating reliable pharmacokinetic parameters [1].

Correction of Epimerization Artifacts During Sample Extraction and Storage

In any analytical workflow where catechin-containing samples undergo extraction, heating, or extended autosampler storage, (+)-catechin-13C3 serves as an essential internal standard for compensating epimerization-driven interconversion between catechin and epicatechin [2]. Because the 13C3-labeled standard epimerizes at the same rate and to the same extent as the unlabeled analyte, the ratio of analyte to internal standard remains constant regardless of epimerization extent, enabling accurate determination of both catechin and epicatechin concentrations from a single analysis. This application is particularly critical for studies involving thermal processing of catechins (e.g., tea brewing, food manufacturing) or long analytical sequences where epimerization would otherwise introduce systematic bias [2].

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